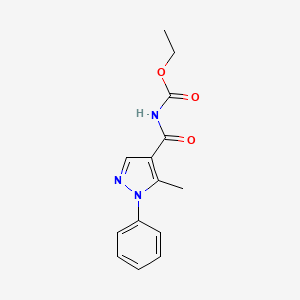
ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate, also known as EPMC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EPMC is a carbamate derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively. In
Mechanism of Action
Target of Action
The primary targets of ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate are currently unknown. Pyrazole derivatives, which include this compound, are known to have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
As a pyrazole derivative, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . .
Result of Action
Given the diverse biological activities of pyrazole derivatives, this compound may have a variety of effects at the molecular and cellular level
Advantages and Limitations for Lab Experiments
Ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate has several advantages for lab experiments. It is easy to synthesize and purify, and its anticancer and anti-inflammatory properties make it a promising candidate for further research. However, this compound also has limitations. Its low solubility in water can make it difficult to work with in aqueous solutions, and its potential toxicity must be taken into consideration.
Future Directions
There are several future directions for the research of ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate. One direction is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration method for this compound. Another direction is the investigation of the potential side effects and toxicity of this compound. Finally, the development of more efficient synthesis methods for this compound could make it more accessible for research and potential clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively. This compound has shown promise as an anticancer and anti-inflammatory agent, and further research is needed to determine its potential clinical applications.
Synthesis Methods
Ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate can be synthesized through various methods, including the reaction of ethyl chloroformate with 5-methyl-1-phenylpyrazole-4-carboxylic acid, followed by the addition of ammonia. Another method involves the reaction of ethyl chloroformate with 5-methyl-1-phenylpyrazole-4-carbonyl chloride, followed by the addition of ammonia. Both methods result in the formation of this compound, which can be purified through recrystallization.
Scientific Research Applications
Ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate has been studied for its potential as a therapeutic agent, particularly in the treatment of cancer. Studies have shown that this compound has anticancer properties, as it can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-14(19)16-13(18)12-9-15-17(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXDGLYNJLGGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-7-phenyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616173.png)

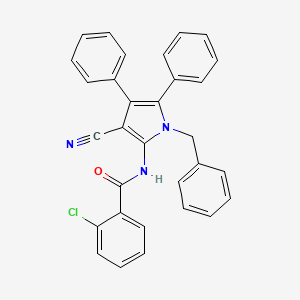
![7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2616176.png)
![3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2616179.png)
![N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2616180.png)
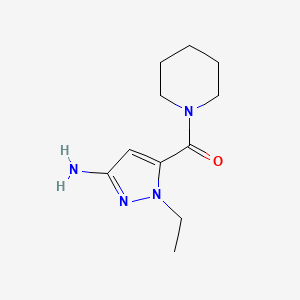

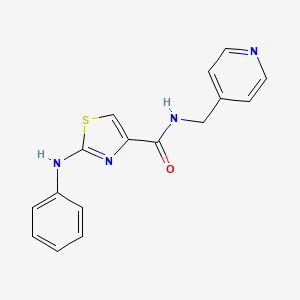
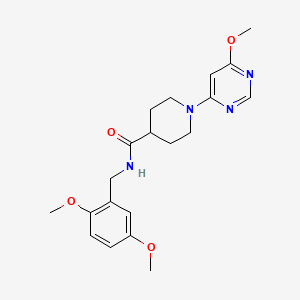
![7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2616190.png)


![(5R,8S)-N-(tert-butyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2616196.png)